1-Propanethione, 1-(1H-benzimidazol-2-yl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Propanethione, 1-(1H-benzimidazol-2-yl)-: is a chemical compound with the molecular formula C9H10N2O . It belongs to the class of benzimidazole derivatives and contains a thione functional group. The compound’s structure includes a benzimidazole ring fused with a propanethione moiety.

準備方法

Synthetic Routes and Reaction Conditions: Several synthetic routes exist for the preparation of 1-Propanethione, 1-(1H-benzimidazol-2-yl)- . One common method involves the condensation reaction between 1H-benzimidazole-2-yl-hydrazine and various hydroxyl- or methoxy-benzaldehydes. The reaction typically occurs in ethanol as a solvent, resulting in the formation of the target compound.

Industrial Production Methods: While there isn’t widespread industrial production of this specific compound, research laboratories and pharmaceutical companies may synthesize it for further study.

化学反応の分析

Types of Reactions:

1-Propanethione, 1-(1H-benzimidazol-2-yl)-: can undergo various chemical reactions, including:

Condensation reactions: As mentioned earlier, it forms through a condensation reaction between benzimidazole hydrazine and aldehydes.

Substitution reactions: The compound may participate in substitution reactions with appropriate reagents.

Common Reagents and Conditions: Reagents commonly used in reactions involving this compound include aldehydes (such as benzaldehydes) and hydrazine derivatives. Reaction conditions vary depending on the specific transformation being carried out.

Major Products: The major products formed from reactions involving 1-Propanethione, 1-(1H-benzimidazol-2-yl)- depend on the specific reaction conditions. These products may include substituted benzimidazole derivatives or other related compounds.

科学的研究の応用

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds related to 1-propanethione, particularly those with benzimidazole moieties. For instance, derivatives of 1H-benzimidazol-2-yl hydrazones have been shown to inhibit tubulin polymerization, a critical process in cancer cell division. These compounds exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and AR-230 (chronic myeloid leukemia) .

Case Study: Tubulin Polymerization Inhibition

- Objective : To evaluate the effect of 1H-benzimidazol-2-yl derivatives on tubulin polymerization.

- Methodology : In vitro assays were conducted using porcine tubulin.

- Findings : The compounds elongated the nucleation phase and slowed down polymerization, similar to nocodazole, a known antitumor agent. The most active derivatives showed IC50 values comparable to podophyllotoxin, indicating strong antineoplastic activity .

Antioxidant Properties

Compounds containing benzimidazole structures have also been recognized for their antioxidant capabilities. Research indicates that these derivatives can scavenge free radicals effectively, which is crucial for combating oxidative stress associated with various diseases .

Case Study: Radical Scavenging Activity

- Objective : To assess the antioxidant properties of hydroxy/methoxy substituted 1H-benzimidazol-2-yl hydrazones.

- Methodology : The compounds were tested against stable free radicals such as DPPH and ABTS.

- Findings : Certain derivatives demonstrated high scavenging activity, suggesting their potential use as antioxidant agents in therapeutic applications .

Coordination Chemistry

The chelating properties of benzimidazole derivatives make them valuable in coordination chemistry. For example, 1,3-bis(benzimidazol-2-yl)propane has been studied for its ability to form complexes with transition metals such as copper and nickel. These complexes are of interest for their potential applications in bioinorganic chemistry, particularly in modeling metalloprotein active sites .

Case Study: Metal Complex Formation

- Objective : To explore the coordination behavior of 1,3-bis(benzimidazol-2-yl)propane.

- Methodology : X-ray crystallography was employed to analyze the structure of the formed complexes.

- Findings : The study revealed significant insights into the spectroscopic properties and stability of these metal complexes, which could lead to advancements in drug design and delivery systems .

Summary Table of Applications

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Anticancer Activity | 1H-benzimidazol-2-yl hydrazones | Inhibit tubulin polymerization; cytotoxic against cancer cells |

| Antioxidant Properties | Hydroxy/methoxy substituted derivatives | High radical scavenging activity |

| Coordination Chemistry | 1,3-bis(benzimidazol-2-yl)propane | Forms stable complexes with transition metals |

作用機序

The exact mechanism by which 1-Propanethione, 1-(1H-benzimidazol-2-yl)- exerts its effects remains an active area of investigation. Researchers explore its interactions with molecular targets and pathways to understand its biological activity better.

類似化合物との比較

This compound belongs to the class of benzimidazole derivatives. Its uniqueness lies in the combination of the propanethione moiety with the benzimidazole ring. Similar compounds include other benzimidazole derivatives with different substituents or functional groups .

生物活性

1-Propanethione, 1-(1H-benzimidazol-2-yl)-, also known as a benzimidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thione functional group linked to a benzimidazole moiety, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

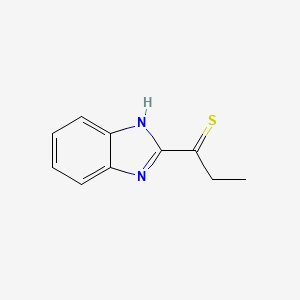

Chemical Structure

The chemical structure of 1-Propanethione, 1-(1H-benzimidazol-2-yl)- is represented as follows:

Biological Activity Overview

The biological activities of 1-Propanethione, 1-(1H-benzimidazol-2-yl)- can be categorized into several key areas:

1. Anticancer Activity

Recent studies have demonstrated that compounds with a benzimidazole core exhibit significant anticancer properties. For instance, derivatives similar to 1-Propanethione have shown potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range. The mechanism is thought to involve the inhibition of tubulin polymerization, thereby disrupting mitotic processes in cancer cells .

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-Propanethione, 1-(1H-benzimidazol-2-yl)- | MCF-7 | <5 | Inhibition of tubulin polymerization |

| EPH116 | MCF-7 | ~4 | Antitumor activity via apoptosis |

| Trimethoxy derivatives | AR-230 | <10 | Antineoplastic via radical scavenging |

2. Antioxidant Properties

Benzimidazole derivatives have also been recognized for their antioxidant capabilities. Studies indicate that these compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The presence of hydroxy and methoxy substituents enhances their radical scavenging activity .

3. Antimicrobial Activity

Preliminary investigations suggest that 1-Propanethione may possess antimicrobial properties. Similar compounds have been tested against various pathogens with promising results, indicating potential applications in treating infections caused by resistant strains .

Case Studies

Case Study 1: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of several benzimidazole derivatives on human malignant cell lines, including MCF-7 and AR-230. The results showed that the most active derivatives had IC50 values comparable to established chemotherapeutic agents like podophyllotoxin. The study concluded that structural modifications significantly influence the anticancer activity of these compounds .

Case Study 2: Antioxidant Efficacy

In vitro assays were conducted to assess the antioxidant capacity of various benzimidazole derivatives. The results indicated that compounds containing hydroxy and methoxy groups exhibited high radical scavenging activity against DPPH and ABTS radicals, suggesting their potential use as natural antioxidants in pharmaceutical formulations .

The biological activities of 1-Propanethione are primarily attributed to its ability to interact with cellular targets:

- Tubulin Binding : Similar compounds have been shown to bind at the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest.

- Radical Scavenging : The thione group contributes to the electron-donating ability of the molecule, allowing it to neutralize free radicals effectively.

特性

IUPAC Name |

1-(1H-benzimidazol-2-yl)propane-1-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-2-9(13)10-11-7-5-3-4-6-8(7)12-10/h3-6H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMHFXFGVDSBPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=S)C1=NC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。